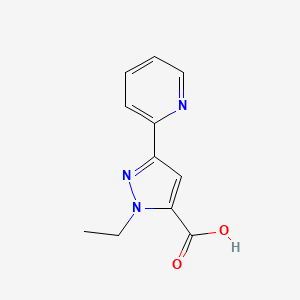

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-ethyl-5-pyridin-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-2-14-10(11(15)16)7-9(13-14)8-5-3-4-6-12-8/h3-7H,2H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJWLFFTXUSCNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CC=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Pyrazoles

are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are used widely by medicinal chemists to obtain compounds for the treatment of human diseases. The pyrrolidine ring, a type of nitrogen heterocycle, is one of the structures that can be found in pyrazoles. The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins.

Biological Activity

1-Ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound, characterized by a pyrazole ring with an ethyl group and a pyridine moiety, exhibits potential in medicinal chemistry, particularly in anticancer and antimicrobial applications.

Chemical Structure

The molecular formula of this compound is . The structural features that contribute to its biological activity include:

- Pyrazole Ring : Known for its ability to interact with various biological targets.

- Pyridine Substituent : Enhances solubility and biological interactions.

- Carboxylic Acid Group : Imparts acidity and potential for hydrogen bonding.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the pyrazole structure. Specifically, derivatives of 1H-pyrazole have shown efficacy against multiple cancer cell lines, including:

- Lung Cancer

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

In vitro studies demonstrated that these compounds can inhibit cell proliferation significantly, with some showing IC50 values in the nanomolar range. For instance, a study reported that certain pyrazole derivatives exhibited IC50 values as low as 0.048 μM against specific cancer types .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that pyrazole derivatives can exert moderate antibacterial effects against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these compounds typically range around 250 μg/mL, indicating their potential as antimicrobial agents .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.

- Receptor Interaction : It could bind to specific receptors or proteins, altering their activity and leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that pyrazole derivatives can modulate oxidative stress pathways, contributing to their anticancer effects.

Research Findings and Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazole-5-carboxylic acid derivatives exhibit diverse properties depending on substituents at positions 1 and 3. Below is a comparative analysis of key analogs:

*Note: Molecular weight for the target compound is calculated based on formula C11H11N3O2.

Agrochemical Intermediates

Compounds like 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid are critical intermediates in synthesizing anthranilic diamide insecticides, such as chlorantraniliprole and cyantraniliprole . The pyridinyl and halogen substituents enhance binding to insect ryanodine receptors, demonstrating the importance of aromatic and electron-withdrawing groups in bioactivity.

Fluorinated Derivatives

The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid increases metabolic stability and membrane permeability, making it a preferred motif in CNS-targeting drugs . Ethyl esters of such compounds (e.g., CAS 1001519-11-4) are often prodrugs with enhanced solubility .

Structural and Crystallographic Insights

Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (a triazole analog) exhibits intermolecular hydrogen bonding, as shown in Hirshfeld surface analyses, suggesting similar pyrazole derivatives could form stable crystal lattices for material science applications .

Preparation Methods

Pyrazole Ring Formation

The synthesis typically begins with the construction of the pyrazole ring. This is commonly achieved by the condensation reaction of hydrazine derivatives with 1,3-dicarbonyl compounds (such as β-ketoesters or diketones) under acidic or basic conditions. This step forms the pyrazole nucleus, which serves as the scaffold for further functionalization.

- Reaction conditions: Acidic or basic media, often with heating to promote cyclization.

- Outcome: Formation of 1H-pyrazole-5-carboxylate esters or acids as intermediates.

Introduction of the Ethyl Group (Ethylation)

The ethyl substituent at the N-1 position of the pyrazole ring is introduced by alkylation of the pyrazole nitrogen.

- Method: Alkylation using ethyl halides (commonly ethyl bromide) in the presence of a base such as sodium or potassium carbonate, or sodium in absolute alcohol.

- Example: Ethylation of 3-methylpyrazole-5-carboxylic acid ethyl ester with ethyl bromide and sodium in absolute alcohol yields 1-ethyl-3-methyl-pyrazole-5-carboxylic acid esters with good selectivity and yield.

- Yield: Reported yields around 56–75% depending on purification and reaction conditions.

Bromination (when applicable)

In some synthetic routes, bromination at the pyrazole ring is an intermediate step to facilitate subsequent coupling.

Carboxylation and Hydrolysis to Carboxylic Acid

The ester group on the pyrazole ring is hydrolyzed or carboxylated to yield the final carboxylic acid.

- Carboxylation: Can be performed using carbon dioxide under pressure and elevated temperature.

- Hydrolysis: Ester intermediates are hydrolyzed under acidic or basic conditions to the free acid.

- Reaction conditions: Acidic hydrolysis or saponification with aqueous base.

- Outcome: High purity 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid.

Oxidation Steps (Specific to Some Intermediates)

Certain intermediates such as ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate are prepared via oxidation reactions.

- Oxidizing agents: Potassium persulfate, hydrogen peroxide, or other peroxides.

- Catalysts: Sulfuric acid.

- Solvent: Acetonitrile.

- Yields: Approximately 75-80%.

Summary Table of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Condensation | Hydrazine + 1,3-dicarbonyl compound, acid/base, heat | High | Forms pyrazole core |

| Ethylation | Alkylation | Ethyl bromide + base (Na, K2CO3), absolute alcohol | 56–75 | N-ethylation at pyrazole N-1 |

| Bromination (intermediate) | Electrophilic substitution | Br2 or NBS, sulfuric acid catalyst, acetonitrile | 75–80 | Introduces bromo substituent for coupling |

| Pyridin-2-yl substitution | Suzuki-Miyaura coupling | Pd catalyst, pyridinyl boronic acid, base, inert atm. | High | Forms C-C bond with pyridin-2-yl group |

| Carboxylation/Hydrolysis | Carboxylation or ester hydrolysis | CO2 under pressure or acidic/basic hydrolysis | High | Converts ester to carboxylic acid |

| Oxidation (intermediate) | Oxidation | Potassium persulfate, sulfuric acid, acetonitrile | 75–80 | Used for specific pyrazole intermediates |

Detailed Research Findings and Notes

- The alkylation of pyrazole esters is well-established, with the enolate of 2,4-dicarbonyl esters reacting with N-alkylhydrazinium salts to yield 1-alkyl-pyrazole-5-carboxylic acid esters.

- The Suzuki-Miyaura cross-coupling is the method of choice for installing the pyridin-2-yl substituent due to its mild conditions and high selectivity.

- Oxidation using potassium persulfate in the presence of sulfuric acid in acetonitrile is an efficient method for preparing brominated pyrazole intermediates with good yields.

- Industrial scale synthesis may optimize these steps using continuous flow reactors and automated systems to improve yield and purity while reducing reaction times.

- Purification often involves fractional distillation or crystallization to separate isomeric products and ensure high purity of the target compound.

Q & A

What are the standard synthetic routes for 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid?

Level: Basic

Answer:

The synthesis typically involves three key steps:

Preparation of intermediates : Convert pyridine-2-carboxylic acid and pyrazole-5-carboxylic acid derivatives into reactive intermediates (e.g., acid chlorides) using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions .

Coupling reactions : React the acid chloride intermediates with ethylamine or ethyl-substituted precursors in the presence of a base like triethylamine (Et₃N) to form the pyrazole core .

Functionalization : Introduce the pyridin-2-yl group via Suzuki-Miyaura coupling or direct substitution, followed by hydrolysis to yield the carboxylic acid moiety .

Key Characterization : Monitor reactions using TLC and purify via column chromatography.

What analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic

Answer:

Post-synthesis characterization requires:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and regiochemistry (e.g., distinguishing ethyl vs. methyl groups) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% is standard for research-grade material) .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ ion for C₁₂H₁₃N₃O₂ = 248.10 g/mol) .

- Infrared (IR) Spectroscopy : Identify carboxylic acid (-COOH) stretches (~1700 cm⁻¹) and pyridyl C=N bonds (~1600 cm⁻¹) .

How can reaction conditions be optimized to improve yield and reduce byproducts?

Level: Advanced

Answer:

Optimization strategies include:

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance coupling efficiency while minimizing side reactions .

- Catalyst Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki couplings to improve regioselectivity .

- Temperature Control : Maintain reactions at 60–80°C for acid chloride formation to avoid decomposition .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry or reaction time accordingly .

What are the key considerations for designing biological activity assays for this compound?

Level: Advanced

Answer:

- Target Selection : Prioritize enzymes or receptors where pyrazole derivatives show affinity (e.g., cyclooxygenase for anti-inflammatory studies) .

- Solubility Optimization : Use DMSO or ethanol as co-solvents to overcome low aqueous solubility of the carboxylic acid group .

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to determine IC₅₀ values for enzyme inhibition .

- Control Experiments : Include structurally similar analogs (e.g., methyl instead of ethyl substituents) to isolate the impact of the ethyl group .

How can computational methods aid in predicting the compound’s interaction with biological targets?

Level: Advanced

Answer:

- Molecular Docking : Use software like AutoDock Vina to model binding poses with target proteins (e.g., kinases), focusing on hydrogen bonding between the carboxylic acid and active-site residues .

- QSAR Studies : Correlate substituent electronic properties (e.g., Hammett constants for pyridyl groups) with bioactivity data to guide structural modifications .

- MD Simulations : Run 100-ns simulations to assess binding stability and identify potential off-target interactions .

How should researchers address contradictory data in enzyme inhibition studies?

Level: Advanced

Answer:

Contradictions may arise from:

- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) .

- Compound Purity : Re-characterize batches using HPLC and NMR to rule out impurities .

- Structural Confirmation : Verify regiochemistry via NOESY NMR to ensure the ethyl group is at position 1 .

- Biological Replicates : Perform triplicate experiments with independent syntheses to confirm reproducibility .

What are the challenges in modifying the carboxylic acid group for prodrug development?

Level: Advanced

Answer:

- Esterification : Protect the -COOH group with ethyl or benzyl esters to enhance membrane permeability, followed by in vivo hydrolysis .

- Stability Testing : Assess ester hydrolysis rates in plasma (e.g., using LC-MS) to ensure controlled release .

- Toxicity Screening : Test ester derivatives in cell lines (e.g., HEK293) for unintended cytotoxicity .

What industrial-scale synthesis insights can be applied to academic research?

Level: Advanced

Answer:

- Continuous Flow Reactors : Adapt flow chemistry for acid chloride formation to improve safety and scalability .

- Green Chemistry : Replace SOCl₂ with polymer-supported reagents to minimize waste .

- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.